Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate
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Overview
Description
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with two methyl groups and a trifluoroborate group, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate typically involves the reaction of 2,2-dimethyl-cyclopropylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Typical solvents include THF, dichloromethane, and ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the target molecule. The cyclopropyl ring provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium (cyclopropyl)-trifluoroborate
- Potassium (2-methyl-cyclopropyl)-trifluoroborate
- Potassium (2,2-dimethyl-cyclopropyl)-difluoroborate
Uniqueness
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is unique due to the presence of two methyl groups on the cyclopropyl ring, which enhances its stability and reactivity compared to other similar compounds. The trifluoroborate group also imparts unique electronic properties, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;(2,2-dimethylcyclopropyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c1-5(2)3-4(5)6(7,8)9;/h4H,3H2,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICFYUBOVCJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350729-26-8 |
Source
|
Record name | potassium (2,2-dimethylcyclopropyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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